molecular formula C16H12Cl2N2S3 B12047227 2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole CAS No. 477333-31-6

2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12047227
CAS No.: 477333-31-6
M. Wt: 399.4 g/mol
InChI Key: KGKYQEZICXBNRZ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylthio and dichlorobenzylthio groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with benzyl chloride and 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio or dichlorobenzylthio groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active sites of enzymes and inhibiting their function.

    Interacting with cellular membranes: Disrupting membrane integrity and affecting cellular processes.

    Modulating signaling pathways: Influencing pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 2-((3,4-Dichlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-((2,6-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone

Uniqueness

2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of benzylthio and dichlorobenzylthio groups makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

CAS No.

477333-31-6

Molecular Formula

C16H12Cl2N2S3

Molecular Weight

399.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H12Cl2N2S3/c17-13-7-6-12(8-14(13)18)10-22-16-20-19-15(23-16)21-9-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

KGKYQEZICXBNRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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